
3-Hydroxycholan-24-ohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxycholan-24-ohydrazide is a chemical compound with the molecular formula C24H42N2O2. It is a derivative of bile acids, specifically lithocholic acid, and has been studied for its various chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxycholan-24-ohydrazide typically involves the reaction of lithocholic acid with hydrazineThe reaction conditions often include the use of solvents such as chloroform and methanol, and the reaction is carried out under acidic conditions to facilitate the formation of the hydrazide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxycholan-24-ohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the hydrazide group under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including its role as an antagonist for certain receptors.
Mechanism of Action
The mechanism of action of 3-Hydroxycholan-24-ohydrazide involves its interaction with specific molecular targets. For example, it has been identified as an antagonist of the EphA2 receptor, which plays a critical role in tumor and vascular functions during carcinogenesis. The compound inhibits the activation of the EphA2 receptor by disrupting the binding of its ligand, ephrinA1 .
Comparison with Similar Compounds
Similar Compounds
Lithocholic acid: The parent compound from which 3-Hydroxycholan-24-ohydrazide is derived.
Cholanic acid: Another bile acid derivative with similar structural features.
Deoxycholic acid: A bile acid with similar biological properties.
Uniqueness
This compound is unique due to its hydrazide group, which imparts distinct chemical reactivity and biological activity compared to other bile acid derivatives. Its ability to act as an antagonist for specific receptors, such as EphA2, highlights its potential therapeutic applications .
Properties
CAS No. |
3664-90-2 |
|---|---|
Molecular Formula |
C24H42N2O2 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanehydrazide |
InChI |
InChI=1S/C24H42N2O2/c1-15(4-9-22(28)26-25)19-7-8-20-18-6-5-16-14-17(27)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,27H,4-14,25H2,1-3H3,(H,26,28)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1 |
InChI Key |
BXSPCFWJSALCFW-HVATVPOCSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NN)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C |
Canonical SMILES |
CC(CCC(=O)NN)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



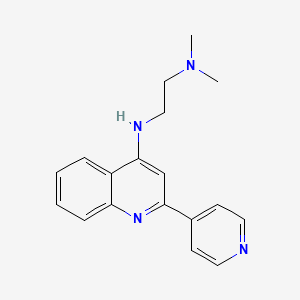
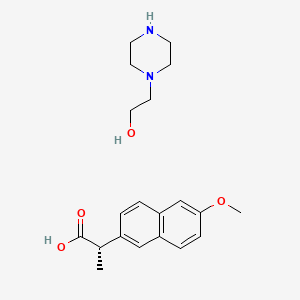
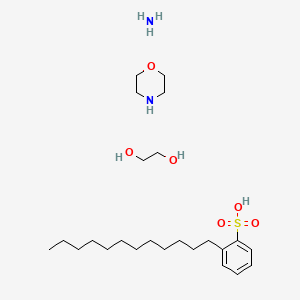
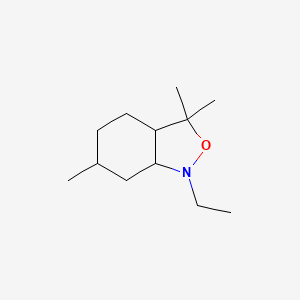


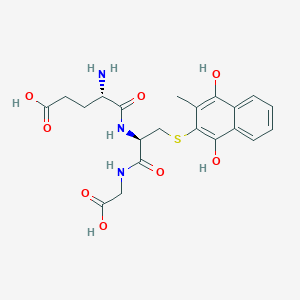
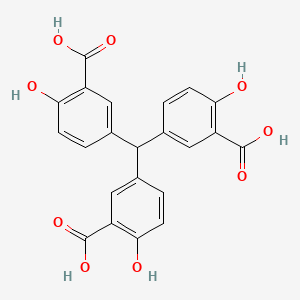
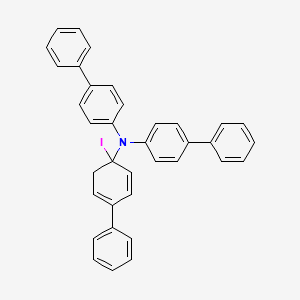
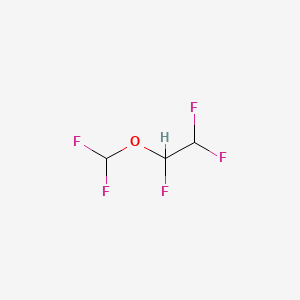
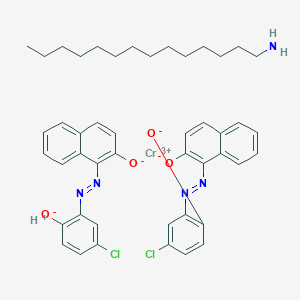
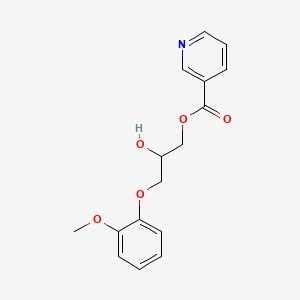
![[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate](/img/structure/B12811718.png)
